Fmoc-Gly-ODhbt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

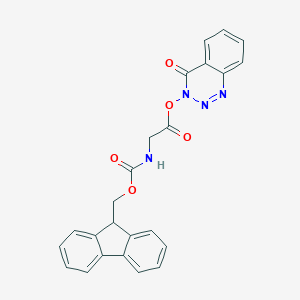

(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate is a complex organic compound with the molecular formula C24H18N4O5 This compound is notable for its unique structure, which combines a benzotriazinone moiety with a fluorenylmethoxycarbonyl-protected amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate typically involves multiple steps:

Formation of the Benzotriazinone Core: This step involves the cyclization of an appropriate precursor to form the benzotriazinone ring.

Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the glycine derivative.

Coupling Reaction: The protected amino acid is then coupled with the benzotriazinone derivative under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzotriazinone ring.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone ring or the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Strategy in SPPS

The Fmoc (Fluorenylmethyloxycarbonyl) strategy is a widely adopted method for synthesizing peptides due to its compatibility with various amino acids and ease of use. Fmoc-Gly-ODhbt serves as a key building block in this approach, allowing for the efficient coupling of glycine residues in peptide chains. The use of ODhbt as an activating agent enhances the coupling efficiency and minimizes racemization during peptide synthesis .

Advantages of this compound

- Mild Deprotection Conditions : The Fmoc group can be removed under mild basic conditions, which preserves sensitive side chains and prevents degradation of the peptide backbone .

- High Purity and Yield : Research has shown that peptides synthesized using the Fmoc strategy often achieve higher purity levels compared to those synthesized with alternative methods, such as t-Boc chemistry .

Therapeutic Applications

Antimicrobial Peptidomimetics

Recent studies have explored the potential of this compound in developing antimicrobial peptidomimetics. These compounds mimic natural antimicrobial peptides (AMPs) and exhibit significant activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of glycine residues, facilitated by this compound, contributes to the structural flexibility and bioactivity of these peptidomimetics .

Peptide-Based Drugs

this compound is also relevant in the synthesis of glucagon-like peptides, which are crucial for managing diabetes and obesity. The ability to synthesize these peptides efficiently using this compound allows for the development of novel therapeutic agents that can regulate blood glucose levels effectively .

Material Science

Bioconjugation Techniques

In material science, this compound is employed in bioconjugation processes where peptides are linked to surfaces or other biomolecules. This application is vital for creating biomaterials with specific functionalities, such as targeted drug delivery systems or biosensors. The versatility of this compound enables researchers to tailor the properties of these materials for enhanced performance in biomedical applications .

Case Studies

Mécanisme D'action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with nucleophiles, while the Fmoc-protected amino acid can participate in peptide coupling reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

Interhalogen Compounds: Molecules containing two or more different halogen atoms.

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate is unique due to its combination of a benzotriazinone ring and an Fmoc-protected amino acid. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Activité Biologique

Fmoc-Gly-ODhbt (N-(9-fluorenylmethoxycarbonyl)-glycine-OH) is a glycine derivative that incorporates the hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) moiety. This compound is primarily utilized in peptide synthesis as a coupling reagent and plays a significant role in enhancing the stability and activity of synthesized peptides. Understanding its biological activity is crucial for its application in medicinal chemistry and peptide-based therapeutics.

- Molecular Formula : C24H18N4O5

- Molecular Weight : 442.42 g/mol

- CAS Number : 114119-87-8

This compound functions as an activating agent in peptide synthesis. The ODhbt moiety enhances the reactivity of carboxylic acids during amide bond formation, leading to higher coupling efficiencies and reduced side reactions. The mechanism involves the formation of active esters that facilitate nucleophilic attack by amino groups from other amino acids, thus promoting peptide bond formation.

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, studies on various analogues have shown that modifications in the peptide structure can lead to enhanced efficacy against Gram-positive and Gram-negative bacteria. The incorporation of the ODhbt group has been linked to improved stability against enzymatic degradation, making these peptides more effective in biological environments .

Case Studies

-

Antimicrobial Peptide Synthesis :

A study synthesized several cathelicidin analogues using this compound as a coupling reagent. The resulting peptides demonstrated a broad spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The structural modifications facilitated by ODhbt were found to enhance both stability and potency . -

Opioid Receptor Binding :

Another investigation focused on analogues of Dynorphin A(1-11) synthesized with this compound. These analogues were tested for binding affinity at mu, delta, and kappa opioid receptors. The results indicated that while certain modifications affected binding affinity, the overall stability imparted by ODhbt allowed for more consistent interactions with the receptors .

Comparative Analysis of Peptide Synthesis Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Fmoc-based synthesis | High efficiency; minimal racemization | Requires careful handling of protecting groups |

| Traditional methods | Simplicity; well-established protocols | Lower yields; higher risk of side reactions |

| ODhbt incorporation | Enhanced stability; improved coupling efficiency | Potentially higher costs due to specialized reagents |

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEAVVDFOQEIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.